molecular formula C6HIO3S B8097730 4-Iodothieno[3,4-c]furan-1,3-dione

4-Iodothieno[3,4-c]furan-1,3-dione

Cat. No.: B8097730
M. Wt: 280.04 g/mol
InChI Key: ANNFNERXXQXBAQ-UHFFFAOYSA-N
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Description

4-Iodothieno[3,4-c]furan-1,3-dione is a heterocyclic compound with the molecular formula C6HIO3S and a molecular weight of 280.04 g/mol It is characterized by the presence of an iodine atom attached to a thieno[3,4-c]furan-1,3-dione core structure

Scientific Research Applications

4-Iodothieno[3,4-c]furan-1,3-dione has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodothieno[3,4-c]furan-1,3-dione typically involves the iodination of thieno[3,4-c]furan-1,3-dione. One common method includes the use of iodine and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the desired position on the thieno[3,4-c]furan-1,3-dione ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Iodothieno[3,4-c]furan-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-azidothieno[3,4-c]furan-1,3-dione, while coupling reactions could produce various biaryl compounds.

Mechanism of Action

The mechanism of action of 4-Iodothieno[3,4-c]furan-1,3-dione involves its interaction with specific molecular targets and pathways. The iodine atom and the thieno[3,4-c]furan-1,3-dione core structure allow it to participate in various biochemical reactions. It can act as an electrophile in substitution reactions, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. Additionally, its ability to undergo redox reactions enables it to modulate oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromothieno[3,4-c]furan-1,3-dione
  • 4-Chlorothieno[3,4-c]furan-1,3-dione
  • 4-Fluorothieno[3,4-c]furan-1,3-dione

Uniqueness

4-Iodothieno[3,4-c]furan-1,3-dione is unique due to the presence of the iodine atom, which imparts distinct reactivity and electronic properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution and coupling reactions, providing access to a broader range of derivatives and applications .

Properties

IUPAC Name

4-iodothieno[3,4-c]furan-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HIO3S/c7-4-3-2(1-11-4)5(8)10-6(3)9/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANNFNERXXQXBAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(S1)I)C(=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HIO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodothieno[3,4-c]furan-1,3-dione
Reactant of Route 2
4-Iodothieno[3,4-c]furan-1,3-dione
Reactant of Route 3
4-Iodothieno[3,4-c]furan-1,3-dione

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